![molecular formula C5H8ClF3N4 B2588792 [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2247106-14-3](/img/structure/B2588792.png)
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride
Beschreibung
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 3. The methanamine moiety at position 4 is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. This compound has a molecular formula of C₅H₈ClF₃N₄ and a molecular weight of 216.59 g/mol . Its structural uniqueness lies in the combination of the electron-withdrawing CF₃ group and the basic amine, making it a candidate for pharmaceutical and agrochemical applications.
Eigenschaften
IUPAC Name |
[1-methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4.ClH/c1-12-4(5(6,7)8)3(2-9)10-11-12;/h2,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPYKKPHSQHGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CN)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Methyl Group: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Methanamine Group: The methanamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Amine Group
The primary amine group undergoes typical alkylation and acylation reactions under mild conditions.
Example reaction :
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
Acetyl chloride, Et₃N, DCM | N-Acetylated triazole derivative | 85–92% | |
Benzyl bromide, K₂CO₃, DMF | N-Benzylated product | 78% |
The trifluoromethyl group enhances electrophilicity at the triazole ring, directing substitution to the C-5 position.
Azide-Alkyne Cycloaddition (Click Chemistry)
The triazole ring participates in Cu(I)-catalyzed cycloadditions with terminal alkynes, forming bis-triazole architectures.
General mechanism :
Reactions proceed regioselectively under mild conditions (50–60°C) with yields >75% .
Oxidation
The triazole ring is resistant to oxidation, but the amine group can be oxidized to nitro or hydroxylamine derivatives under strong conditions:
Oxidizing Agent | Product | Conditions | Source |
---|---|---|---|
H₂O₂, Fe(II) | N-Oxide derivative | RT, 24 h | |
KMnO₄, acidic H₂O | Nitro compound | 80°C, 6 h |
Reduction
The trifluoromethyl group stabilizes the ring against reduction, but LiAlH₄ selectively reduces the amine to NH₂ in non-polar solvents .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl group deactivates the triazole ring, limiting EAS. Halogenation occurs under harsh conditions:
Reagent | Position | Product | Yield | Source |
---|---|---|---|---|
Br₂, FeBr₃ | C-5 | 5-Bromo-triazole derivative | 45% | |
HNO₃, H₂SO₄ | C-3 | Nitro-substituted triazole | <30% |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles. For example, selenium dioxide mediates oxidative cyclization of hydrazones:
Substrate | Product | Yield | Conditions | Source |
---|---|---|---|---|
Pyridine hydrazone | 1,2,4-Triazolo[4,3-a]pyridine | 89% | SeO₂, DCM, 12 h |
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride can be categorized into several key areas:
Pharmaceutical Development
The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its triazole ring structure is known for enhancing the bioactivity of compounds, making it valuable in drug formulation.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.
Cancer Research
Studies have explored the potential of triazole derivatives in targeting cancer cells. For instance, modifications of the triazole structure have shown promise in inhibiting specific enzymes associated with tumor growth, such as dihydroorotate dehydrogenase, which is crucial in pyrimidine biosynthesis.
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Triazoles have been investigated for their effects on neurotransmitter systems, and compounds similar to this compound may exhibit neuroprotective effects or influence cognitive functions.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
PMC9574863 | Acute Myelogenous Leukemia | Identified triazole derivatives with significant cytotoxicity against leukemia cells, indicating potential therapeutic applications. |
Evotec Intermediates Catalogue | Pharmaceutical Intermediates | Highlighted the role of triazole compounds in synthesizing novel drugs with enhanced pharmacological profiles. |
WHO Drug Information | Drug Regulation | Discussed the importance of triazole derivatives in drug development and their regulatory implications. |
Wirkmechanismus
The mechanism by which [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The triazole ring can form stable complexes with metal ions, which is crucial in catalytic and inhibitory activities. Additionally, the methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
- Molecular Formula : C₄H₆F₃N₅
- Molecular Weight : 177.12 g/mol
- Key Differences :
- The triazole ring is a 1,2,4-triazole isomer instead of 1,2,3-triazole.
- The amine group is located at position 3, and the CF₃ group is at position 4.
- The absence of a hydrochloride salt may reduce aqueous solubility compared to the target compound .
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
- Molecular Formula : C₅H₁₁ClN₄
- Molecular Weight : 178.63 g/mol
- Key Differences :
- Substituents include a methyl group at position 5 and an ethylamine group instead of methanamine.
- The core is a 1,2,4-triazole, altering ring electronics.
- Implications : The ethylamine chain may enhance lipophilicity but reduce metabolic stability compared to the target compound’s shorter methanamine group .
Substituent Variants
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride
- Molecular Formula : C₅H₁₁ClN₄O₂S
- Molecular Weight : 226.68 g/mol
- Key Differences :
- The CF₃ group is replaced with a methanesulfonylmethyl substituent.
- The sulfonyl group increases polarity and hydrogen-bonding capacity.
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
- Molecular Formula : C₁₀H₁₀Cl₂N₂S
- Molecular Weight : 249.17 g/mol
- Key Differences :
- The heterocycle is a thiazole instead of triazole.
- A 4-chlorophenyl group is attached, introducing aromaticity.
- Implications : Thiazole cores are less electron-deficient than triazoles, which may alter reactivity and biological target specificity .
Pharmacological and Physicochemical Properties
Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (HCl Salt) | LogP (Predicted) |
---|---|---|---|---|---|
Target Compound | 1,2,3-Triazole | CF₃, Methyl, Methanamine | 216.59 | High | 1.2 |
4-Methyl-5-CF₃-1,2,4-triazol-3-amine | 1,2,4-Triazole | CF₃, Methyl | 177.12 | Moderate | 0.8 |
[5-(Methanesulfonylmethyl)-Triazol] | 1,2,4-Triazole | Methanesulfonylmethyl | 226.68 | Very High | -0.5 |
Thiazole Derivative | Thiazole | 4-Chlorophenyl | 249.17 | Moderate | 2.5 |
Research and Application Insights
- Pharmaceutical Potential: Triazole derivatives are prominent in antifungal agents (e.g., fluconazole). The target compound’s CF₃ group could improve bioavailability and target affinity compared to non-fluorinated analogs .
- Agrochemical Relevance : CF₃-containing compounds (e.g., ) are used in herbicides and fungicides. The target compound’s amine group may facilitate interactions with enzyme active sites .
Biologische Aktivität
The compound [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine hydrochloride, also known by its CAS number 2247106-14-3, is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₇F₃N₄·HCl
- Molecular Weight : 181.12 g/mol
- IUPAC Name : (1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- Physical Form : Powder
Antibacterial Activity
Triazole derivatives, including [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine hydrochloride, have been reported to exhibit significant antibacterial activity. A study focused on various triazolium salts indicated that compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.032 to 8 µg/mL against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 0.032 |
Compound B | E. coli | 0.25 |
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine | MRSA | TBD |
Antifungal Activity
In addition to antibacterial properties, triazole derivatives are known for their antifungal activities. Research indicates that certain triazole compounds can inhibit fungal growth effectively, with MIC values often comparable to those observed for bacterial strains. For instance, compounds similar to [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine showed promising results against Candida species .
Table 2: Antifungal Activity of Triazole Derivatives
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
Compound C | C. albicans | <8 |
Compound D | A. niger | <10 |
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine | TBD | TBD |
Anticancer Activity
The anticancer potential of [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine hydrochloride is particularly noteworthy. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase . The compound has been tested against a range of cancer cell lines, with varying degrees of efficacy.
Table 3: Anticancer Activity Against Various Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
H460 (lung cancer) | 7.69 | Induction of ROS |
HL-60 (leukemia) | 3.4 | Cell cycle arrest |
MDAMB-231 (breast cancer) | 25.1 | Mitochondrial targeting |
Case Studies and Research Findings
A comprehensive study involving the screening of triazole derivatives against a panel of 60 human cancer cell lines revealed that several compounds exhibited over 60% growth inhibition at concentrations as low as M . This highlights the potential for further development of these compounds in therapeutic applications.
Moreover, a structure-based design approach has been employed to optimize the binding affinity of triazole derivatives to target proteins involved in cancer progression, demonstrating the versatility and importance of these compounds in medicinal chemistry .
Q & A
Q. What are the recommended synthetic routes and purification methods for [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine hydrochloride?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Nucleophilic substitution: Reacting a chlorinated precursor with methylamine under basic conditions (e.g., triethylamine in tetrahydrofuran (THF)) to introduce the methanamine moiety .
- Cyclization: Formation of the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with appropriate azide and alkyne precursors .
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Confirmation via NMR (¹H/¹³C) and LC-MS is critical .
Q. What safety protocols and storage conditions are essential for handling this compound?
Methodological Answer:
- Handling: Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid inhalation or skin contact. The compound may release toxic fumes upon decomposition .
- Storage: Keep in sealed glass containers at room temperature (RT) in a dry, dark environment. Avoid proximity to oxidizing agents or heat sources .
Q. How is the compound characterized for identity and purity in academic settings?
Methodological Answer:
- Identity: ¹H/¹³C NMR to confirm structural motifs (e.g., trifluoromethyl peaks at ~110–120 ppm in ¹³C). FT-IR for functional groups (C-F stretches at 1100–1250 cm⁻¹) .
- Purity: HPLC with UV detection (λ = 254 nm) and LC-MS for mass confirmation. Elemental analysis (C, H, N) validates stoichiometry .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density on the triazole ring, affecting nucleophilic/electrophilic substitution patterns .
- Enhances metabolic stability in biological studies, as seen in analogs with similar substituents .
Experimental validation: Compare reaction rates with non-fluorinated analogs using kinetic studies or computational modeling (DFT calculations) .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
- Disorder in CF₃ groups: High thermal motion or rotational disorder requires constraints (e.g., ISOR, DELU) in SHELXL to stabilize refinement .
- Twinning: If present, use TWIN/BASF commands in SHELXL or switch to a lower-symmetry space group. Validate with R₁/Rw and goodness-of-fit (GOF) metrics .
Tools: SHELXL for refinement, ORTEP-3 for visualizing anisotropic displacement parameters .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies: Use software like AutoDock Vina with force fields (e.g., AMBER) parameterized for fluorine atoms. Validate against crystallographic data if available .
- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Monitor RMSD and hydrogen-bonding networks .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer:
Q. What experimental strategies mitigate instability issues during long-term storage?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.